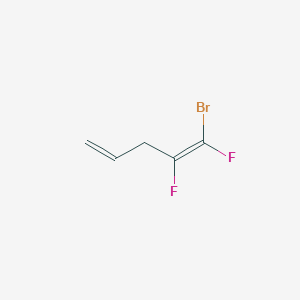

1-Bromo-1,2-difluoro-1,4-pentadiene

CAS No.:

Cat. No.: VC13557651

Molecular Formula: C5H5BrF2

Molecular Weight: 182.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrF2 |

|---|---|

| Molecular Weight | 182.99 g/mol |

| IUPAC Name | (1E)-1-bromo-1,2-difluoropenta-1,4-diene |

| Standard InChI | InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- |

| Standard InChI Key | JVBBHFCPHKUCMW-PLNGDYQASA-N |

| Isomeric SMILES | C=CC/C(=C(/F)\Br)/F |

| SMILES | C=CCC(=C(F)Br)F |

| Canonical SMILES | C=CCC(=C(F)Br)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Bromo-1,2-difluoro-1,4-pentadiene features a five-carbon chain with conjugated double bonds at positions 1–4 and halogen substituents at carbons 1 (bromine) and 2 (fluorine). The trans configuration of the double bonds is inferred from the SMILES notation , which indicates a planar geometry conducive to resonance stabilization . The presence of bromine and fluorine introduces significant electron-withdrawing effects, polarizing the molecule and directing reactivity toward electrophilic attack at specific positions.

Stereochemical Considerations

The (1E)-stereoisomer is explicitly identified in PubChem records, with the InChIKey JVBBHFCPHKUCMW-PLNGDYQASA-N confirming the trans arrangement of substituents around the double bond . This stereochemistry influences intermolecular interactions and may affect crystallization behavior or solubility in polar solvents.

Physical Properties

The density prediction aligns with structurally similar bromofluoroalkenes , while the boiling point estimate considers increased molecular weight compared to simpler analogs like 1-bromo-1-fluoroethylene (6.8°C) .

Chemical Reactivity and Stability

Electrophilic Addition

The conjugated diene system undergoes regioselective additions. For example, bromine or may add across the 1,4-diene moiety, stabilized by resonance:

Thermal Decomposition

At elevated temperatures (>200°C), decomposition likely releases and , necessitating corrosion-resistant reaction vessels .

Applications and Industrial Relevance

Specialty Chemical Synthesis

The compound serves as a building block for synthesizing fluorinated pharmaceuticals or agrochemicals, where its halogen atoms act as leaving groups in nucleophilic substitutions .

Gas-Phase Reactions

Analogous to 1-bromo-1-fluoroethylene’s use in gas treatment , this diene may sequester volatile pollutants via [4+2] cycloadditions, though experimental validation is needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume